

# ASN-001: A Comparative Analysis in Metastatic Castration-Resistant Prostate Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ASN-001

Cat. No.: B2857661

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results and experimental data for **ASN-001**, a novel CYP17 lyase inhibitor, with established treatments for metastatic castration-resistant prostate cancer (mCRPC), namely abiraterone acetate and enzalutamide.

## Executive Summary

**ASN-001** is an investigational, non-steroidal, selective inhibitor of CYP17 lyase, a key enzyme in the androgen biosynthesis pathway. Early clinical data from a Phase 1/2 trial (NCT02349139) suggest that **ASN-001** is well-tolerated and shows preliminary efficacy in men with mCRPC. A distinguishing feature of **ASN-001** is its selective inhibition of testosterone synthesis over cortisol synthesis, which may obviate the need for co-administration of prednisone, a requirement for the CYP17 inhibitor abiraterone acetate. This guide presents available quantitative data from the **ASN-001** trial alongside pivotal trial data for abiraterone acetate and the androgen receptor inhibitor enzalutamide to offer a comparative perspective for research and development professionals.

## Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety data from the respective clinical trials. It is important to note that the **ASN-001** data are from an early phase trial and are not directly comparable to the Phase 3 data of the approved drugs.

Table 1: Efficacy Outcomes in mCRPC Clinical Trials

| Drug                  | Trial                   | Patient Population                                  | Median Overall Survival (OS)                | Median Radiographic Progression-Free Survival (rPFS) | Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) |
|-----------------------|-------------------------|-----------------------------------------------------|---------------------------------------------|------------------------------------------------------|--------------------------------------------------------------|
| ASN-001               | Phase 1/2 (NCT02349139) | mCRPC, pretreated and treatment-naïve (to ABI/ENZA) | Not Reported                                | Stable disease up to 18+ months                      | 3 of 4 (75%) ABI/ENZA-naïve patients at 300/400mg doses[1]   |
| Abiraterone Acetate   | COU-AA-301              | mCRPC, post-docetaxel                               | 15.8 months vs 11.2 months with placebo[2]  | 5.6 months vs 3.6 months with placebo[3][4]          | 29% vs 6% with placebo[4][5]                                 |
| COU-AA-302            |                         | mCRPC, chemotherapy-naïve                           | 34.7 months vs 30.3 months with placebo[6]  | 16.5 months vs 8.3 months with placebo[7][8]         | Not Reported                                                 |
| Enzalutamide          | AFFIRM (NCT00974311)    | mCRPC, post-docetaxel                               | 18.4 months vs 13.6 months with placebo[9]  | Not a primary endpoint                               | 54% vs 2% with placebo                                       |
| PREVAIL (NCT01212991) |                         | mCRPC, chemotherapy-naïve                           | 32.4 months vs 30.2 months with placebo[11] | Not reached vs 3.9 months with placebo[11]           | 78% vs 3% with placebo                                       |

Table 2: Safety and Tolerability Profile

| Drug                | Trial                      | Common Adverse Events (Grade 1-2)                                                    | Key Grade 3-4 Adverse Events                             | Prednisone Co-administration       |
|---------------------|----------------------------|--------------------------------------------------------------------------------------|----------------------------------------------------------|------------------------------------|
| ASN-001             | Phase 1/2<br>(NCT02349139) | Fatigue, nausea, dizziness, myalgia, anorexia, flushing, hot flashes, presyncope[12] | Asymptomatic, reversible ALT/AST elevation (at 400mg)[7] | Not required[7][11]                |
| Abiraterone Acetate | COU-AA-301 & COU-AA-302    | Fluid retention, hypertension, hypokalemia[4]                                        | Hypertension, hypokalemia, elevated ALT/AST[1]           | Required (5 mg twice daily)[5][13] |
| Enzalutamide        | AFFIRM & PREVAIL           | Fatigue, diarrhea, back pain, hot flashes[10]                                        | Hypertension, seizure (rare)[10][11]                     | Not required[9]                    |

## Experimental Protocols

### ASN-001 (NCT02349139) - Phase 1/2 Trial

- Objective: To evaluate the safety, tolerability, recommended Phase 2 dose, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **ASN-001** in men with progressive mCRPC.
- Design: A multicenter, open-label, dose-escalation (Phase 1) and expansion (Phase 2) study.
- Patient Population: Men with progressive mCRPC with ongoing androgen deprivation therapy. Phase 1 allowed prior treatment with abiraterone, enzalutamide, and chemotherapy, while Phase 2 focused on patients naïve to abiraterone or enzalutamide.
- Intervention: Oral **ASN-001** administered once daily at escalating doses of 50, 100, 200, 300, and 400 mg without co-administration of prednisone.[14]

- Endpoints:
  - Primary: Safety and tolerability, determination of maximum tolerated dose and recommended Phase 2 dose.
  - Secondary: Pharmacokinetics, effect on steroid hormone biosynthesis, and clinical efficacy (PSA response and imaging).[14]

## Abiraterone Acetate (COU-AA-301) - Phase 3 Trial

- Objective: To determine if abiraterone acetate plus prednisone improves overall survival in men with mCRPC who have progressed after docetaxel chemotherapy.
- Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.[13]
- Patient Population: 1,195 men with mCRPC who had previously received one or two chemotherapy regimens, at least one of which contained docetaxel.[13]
- Intervention: Patients were randomized (2:1) to receive either abiraterone acetate (1000 mg once daily) plus prednisone (5 mg twice daily) or placebo plus prednisone.[13]
- Endpoints:
  - Primary: Overall survival.[4]
  - Secondary: Time to PSA progression, radiographic progression-free survival, and PSA response rate.[4]

## Enzalutamide (PREVAIL - NCT01212991) - Phase 3 Trial

- Objective: To evaluate the efficacy and safety of enzalutamide in asymptomatic or mildly symptomatic chemotherapy-naïve men with mCRPC.
- Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 study.[10][14]
- Patient Population: 1,717 chemotherapy-naïve men with progressive mCRPC.[11]

- Intervention: Patients were randomized (1:1) to receive either enzalutamide (160 mg once daily) or placebo.[15]
- Endpoints:
  - Co-Primary: Overall survival and radiographic progression-free survival.[15]
  - Secondary: Time to initiation of cytotoxic chemotherapy, time to first skeletal-related event, and PSA response.

## Signaling Pathways and Experimental Workflows

### CYP17A1 Signaling Pathway in Androgen Synthesis

The following diagram illustrates the central role of CYP17A1 in the conversion of cholesterol to androgens. **ASN-001** and abiraterone acetate act by inhibiting the 17 $\alpha$ -hydroxylase and 17,20-lyase activities of this enzyme.



[Click to download full resolution via product page](#)

Caption: Simplified steroidogenesis pathway highlighting CYP17A1 inhibition.

## ASN-001 Phase 1/2 Clinical Trial Workflow

The diagram below outlines the workflow of the **ASN-001** Phase 1/2 clinical trial, from patient screening to data analysis.



[Click to download full resolution via product page](#)

Caption: Workflow of the **ASN-001** Phase 1/2 clinical trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Prostate cancer androgen biosynthesis relies solely on CYP17A1 downstream metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abiraterone acetate for treatment of metastatic castration-resistant prostate cancer: final overall survival analysis of the COU-AA-301 randomised,... [cancer.fr]
- 3. onclive.com [onclive.com]
- 4. Clinical outcomes and survival surrogacy studies of prostate-specific antigen declines following enzalutamide in men with metastatic castration-resistant prostate cancer previously treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP17A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen biosynthesis in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PREVAIL: A Multinational Phase 3, Randomized, Double-Blind, Placebo-Controlled Efficacy and Safety Study of Oral MDV3100 in Chemotherapy-Naïve Patients with Progressive Metastatic Prostate Cancer Who Have Failed Androgen Deprivation Therapy | Dana-Farber Cancer Institute [dana-farber.org]
- 11. CYP17A1 - Wikipedia [en.wikipedia.org]
- 12. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. The PREVAIL trial of enzalutamide in men with chemotherapy-naïve, metastatic castration-resistant prostate cancer: Post hoc analysis of Korean patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [ASN-001: A Comparative Analysis in Metastatic Castration-Resistant Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2857661#asn-001-clinical-trial-results-and-data>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)